Home > Products > Building Blocks P17444 > Hexahydropyridazine dihydrochloride
Hexahydropyridazine dihydrochloride - 124072-89-5

Hexahydropyridazine dihydrochloride

Catalog Number: EVT-357245
CAS Number: 124072-89-5
Molecular Formula: C4H12Cl2N2
Molecular Weight: 159.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hexahydropyridazine dihydrochloride is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound's versatility is attributed to its structural features, which allow for a range of chemical modifications and biological interactions. This comprehensive analysis will delve into the recent advancements in the study of hexahydropyridazine derivatives, focusing on their synthesis, mechanism of action, and applications in different domains.

Mechanism of Action

The mechanism of action of hexahydropyridazine derivatives can be complex, involving multiple pathways and interactions at the molecular level. For instance, the radical-mediated C-H functionalization of dichloropyridazine has been shown to be an effective method to access alkoxy pyridazines, which can then undergo cyclization to form tetrahydropyridopyridazines with various functional groups1. These compounds exhibit significant biological activities, such as inhibiting platelet aggregation and exerting hypotensive effects, which are markedly stronger than those of traditional drugs like acetylsalicylic acid2. Additionally, the antioxidant activity of related phtalazine derivatives, such as hydralazine and dihydralazine, has been explored through thermodynamic and kinetic studies, revealing their potential as radical scavengers following a formal hydrogen transfer mechanism3.

Applications in Various Fields

Medicinal Chemistry

In the field of medicinal chemistry, hexahydropyridazine derivatives have shown promise as therapeutic agents. The synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives has led to compounds with potent antiaggregation and hypotensive activities, which could be beneficial in the treatment of cardiovascular diseases2. Furthermore, the asymmetric synthesis of polysubstituted chiral hexahydropyridazines has yielded compounds that inhibit breast cancer cell proliferation by inducing apoptosis through ERK- and PARP-regulated pathways, as well as mitochondrial pathways4.

Organic Synthesis

In organic synthesis, the development of novel synthetic pathways to access hexahydropyridazine derivatives has been a focus of recent research. The radical-mediated C-H functionalization approach provides an efficient route to diversely substituted tetrahydropyridopyridazines, which can serve as valuable intermediates for further chemical transformations1. The one-pot multicomponent cascade reaction described for the enantioselective preparation of hexahydropyridazine derivatives demonstrates the potential of these compounds in the synthesis of chiral molecules with multiple functional groups4.

Properties

CAS Number

124072-89-5

Product Name

Hexahydropyridazine dihydrochloride

IUPAC Name

diazinane;dihydrochloride

Molecular Formula

C4H12Cl2N2

Molecular Weight

159.05 g/mol

InChI

InChI=1S/C4H10N2.2ClH/c1-2-4-6-5-3-1;;/h5-6H,1-4H2;2*1H

InChI Key

PJUZEZLTRTTWOK-UHFFFAOYSA-N

SMILES

C1CCNNC1.Cl.Cl

Canonical SMILES

C1CCNNC1.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.